molecular formula C12H17Cl2N B1394657 3-chloro-N-(1-phenylethyl)but-2-en-1-amine;hydrochloride CAS No. 1257859-21-4

3-chloro-N-(1-phenylethyl)but-2-en-1-amine;hydrochloride

Cat. No.: B1394657
CAS No.: 1257859-21-4
M. Wt: 246.17 g/mol
InChI Key: GCHHISACAREYQA-UHFFFAOYSA-N
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Description

3-chloro-N-(1-phenylethyl)but-2-en-1-amine;hydrochloride is a synthetic compound with potential implications in various fields of research and industry. This compound is characterized by its unique structure, which includes a chloro group, a phenylethyl group, and a but-2-en-1-amine moiety. The hydrochloride form enhances its solubility in water, making it more suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(1-phenylethyl)but-2-en-1-amine;hydrochloride typically involves a multi-step process. One common method includes the following steps:

    Formation of the but-2-en-1-amine backbone: This can be achieved through the reaction of a suitable starting material, such as but-2-en-1-ol, with ammonia or an amine under dehydrating conditions.

    Introduction of the chloro group: Chlorination of the but-2-en-1-amine can be carried out using reagents like thionyl chloride or phosphorus trichloride.

    Attachment of the phenylethyl group: This step involves the alkylation of the intermediate with a phenylethyl halide, such as 1-phenylethyl bromide, under basic conditions.

    Formation of the hydrochloride salt: The final product is obtained by treating the amine with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(1-phenylethyl)but-2-en-1-amine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like hydroxide or alkoxide ions replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Amines or alcohols.

    Substitution: Corresponding substituted amines or alcohols.

Scientific Research Applications

3-chloro-N-(1-phenylethyl)but-2-en-1-amine;hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 3-chloro-N-(1-phenylethyl)but-2-en-1-amine;hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-chloro-N-(1-phenylethyl)but-2-en-1-amine: The base form without the hydrochloride salt.

    N-(1-phenylethyl)but-2-en-1-amine: Lacks the chloro group.

    3-chlorobut-2-en-1-amine: Lacks the phenylethyl group.

Uniqueness

3-chloro-N-(1-phenylethyl)but-2-en-1-amine;hydrochloride is unique due to the presence of both the chloro and phenylethyl groups, which confer specific chemical and biological properties. The hydrochloride form enhances its solubility, making it more versatile for various applications.

Properties

IUPAC Name

3-chloro-N-(1-phenylethyl)but-2-en-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClN.ClH/c1-10(13)8-9-14-11(2)12-6-4-3-5-7-12;/h3-8,11,14H,9H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCHHISACAREYQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NCC=C(C)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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